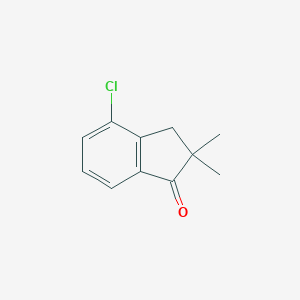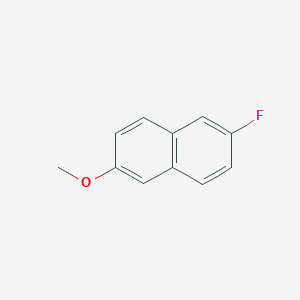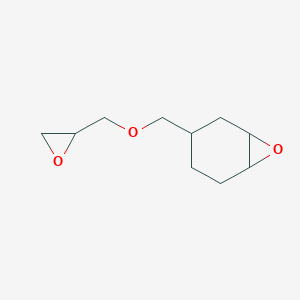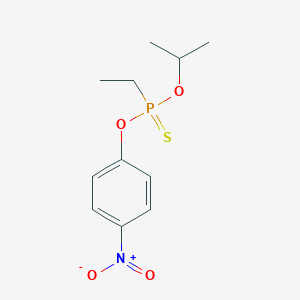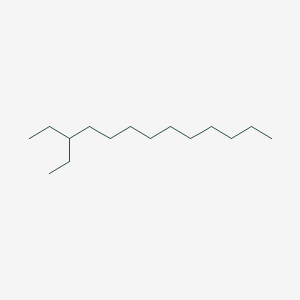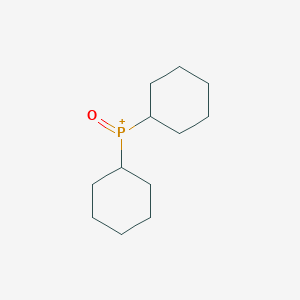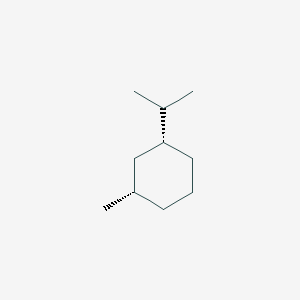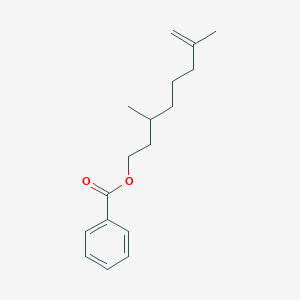
(-)-3,7-Dimethyloct-7-enyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-3,7-Dimethyloct-7-enyl benzoate, commonly known as DMBOB, is a natural product that is found in the roots of the licorice plant. DMBOB has been studied for its potential therapeutic properties, including its ability to inhibit inflammation and cancer cell growth. In
Wirkmechanismus
The mechanism of action of DMBOB is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. DMBOB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
DMBOB has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. DMBOB has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, DMBOB has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMBOB is its availability and ease of synthesis. DMBOB can be readily synthesized in the lab, making it accessible for scientific research. Additionally, DMBOB has been shown to have low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of DMBOB is its limited solubility in water, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of DMBOB. One potential area of research is the development of DMBOB as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of DMBOB and its potential interactions with other compounds. Finally, the development of more efficient synthesis methods for DMBOB could lead to increased availability and lower costs, making it more accessible for scientific research.
Conclusion:
In conclusion, DMBOB is a natural product with potential therapeutic properties. Its anti-inflammatory and anti-cancer effects have been extensively studied, and it has been shown to inhibit the growth of various cancer cell lines and the production of pro-inflammatory cytokines and chemokines. DMBOB has advantages such as its availability and low toxicity, but also has limitations such as limited solubility in water. Future research on DMBOB could lead to the development of new therapeutic agents for the treatment of inflammatory diseases and cancer.
Synthesemethoden
DMBOB can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of reagents such as sodium hydride, methyl iodide, and benzoic acid. The final product is obtained through purification using chromatography techniques. The synthesis of DMBOB has been optimized to increase yield and purity, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
DMBOB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. DMBOB has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
CAS-Nummer |
10486-12-1 |
|---|---|
Produktname |
(-)-3,7-Dimethyloct-7-enyl benzoate |
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
3,7-dimethyloct-7-enyl benzoate |
InChI |
InChI=1S/C17H24O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,10-11,15H,1,7-9,12-13H2,2-3H3 |
InChI-Schlüssel |
WAMANGVSGOBEEJ-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CCCC(=C)C)CCOC(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
10486-12-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



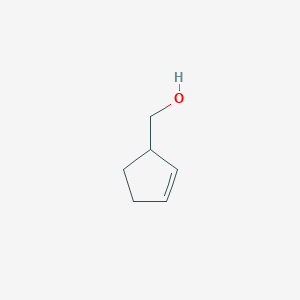
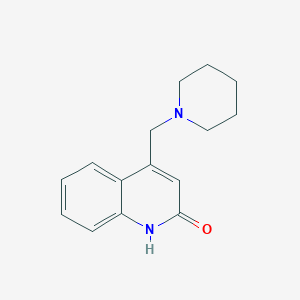
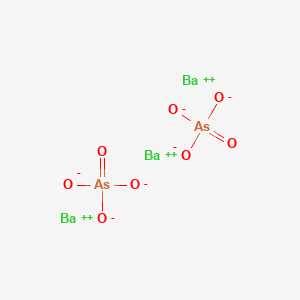
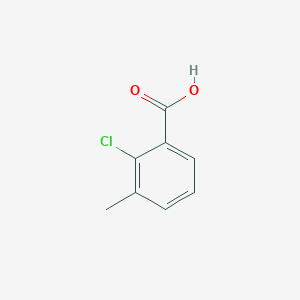
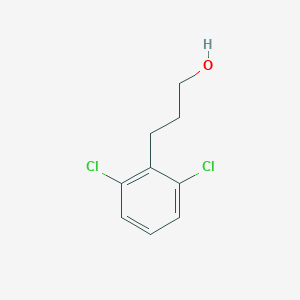
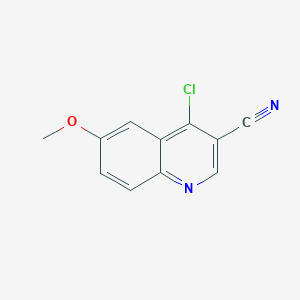
![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)
